1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate d'éthyle

Vue d'ensemble

Description

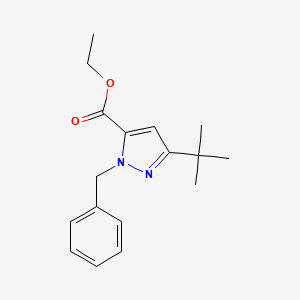

Ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an ethyl ester group, a benzyl group, and a tert-butyl group attached to the pyrazole ring

Applications De Recherche Scientifique

Ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

Target of Action

It’s worth noting that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common in similar compounds . The mechanism could be either SN1 or SN2, depending on the classification of the alkyl halide portion of the molecule and the solvent used . The end result would be for a nucleophile to substitute in for a halogen at the benzylic position .

Biochemical Pathways

Similar compounds have been found to interact with a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Similar compounds have shown a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by alkylation with benzyl bromide and tert-butyl bromide. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 1-phenyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate: Similar structure but with a phenyl group instead of a benzyl group.

Methyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

Ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate is unique due to the specific combination of substituents on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the benzyl group can enhance its interaction with aromatic residues in target proteins, while the tert-butyl group can provide steric hindrance, affecting its overall conformation and binding properties.

Activité Biologique

Ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and research findings.

1. Overview of Pyrazole Compounds

Pyrazole derivatives are known for their varied biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects. The structural diversity of these compounds allows for significant variation in their biological profiles. Ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate is particularly noted for its potential as an anticancer agent.

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate. Research indicates that compounds in this class can inhibit the growth of various cancer cell lines.

2.1 In Vitro Studies

A study evaluated the cytotoxic effects of several pyrazole derivatives against different cancer cell lines. Ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate demonstrated significant antiproliferative activity against MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating effective inhibition at micromolar concentrations:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate | MCF7 | 12.50 |

| A549 | 26.00 |

These results suggest that this compound could serve as a lead structure for developing new anticancer therapies .

The mechanism by which ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. The compound has been shown to enhance caspase-3 activity, a key marker of apoptosis, thereby promoting programmed cell death in cancer cells .

3. Antimicrobial Activity

Beyond its anticancer properties, ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate exhibits promising antimicrobial activity. In particular, studies have reported that pyrazole derivatives can inhibit the growth of various bacterial strains.

3.1 In Vitro Antibacterial Studies

Research on related pyrazole compounds has indicated that they possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria:

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that this compound could be developed into an effective antibacterial agent .

4. Anti-inflammatory Properties

The anti-inflammatory potential of ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate has also been explored in various studies. Pyrazole derivatives are known to inhibit pathways associated with inflammation.

4.1 In Vivo Anti-inflammatory Studies

In animal models, pyrazole derivatives have shown efficacy in reducing inflammation markers such as TNF-alpha and IL-6:

| Study | Model | Result |

|---|---|---|

| Anti-inflammatory effect of pyrazoles | Carrageenan-induced paw edema in rats | Significant reduction observed |

This suggests that ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate may have therapeutic potential for treating inflammatory diseases .

5. Case Studies

Several case studies have documented the efficacy of pyrazole compounds in clinical settings:

Case Study: Cancer Treatment

A clinical trial involving a series of pyrazole derivatives reported positive outcomes in patients with advanced solid tumors, showcasing the potential for ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate as part of a combination therapy regimen .

Propriétés

IUPAC Name |

ethyl 2-benzyl-5-tert-butylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-5-21-16(20)14-11-15(17(2,3)4)18-19(14)12-13-9-7-6-8-10-13/h6-11H,5,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZAHPLKSERLTAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1CC2=CC=CC=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654364 | |

| Record name | Ethyl 1-benzyl-3-tert-butyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-04-0 | |

| Record name | Ethyl 3-(1,1-dimethylethyl)-1-(phenylmethyl)-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-benzyl-3-tert-butyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.